molecular formula C9H9BrFNO B1410557 2-(5-Bromo-2-fluorophenyl)-N-methylacetamide CAS No. 1789402-26-1

2-(5-Bromo-2-fluorophenyl)-N-methylacetamide

Cat. No. B1410557
CAS RN: 1789402-26-1
M. Wt: 246.08 g/mol
InChI Key: LDRNFSLTUICYMC-UHFFFAOYSA-N
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Description

Compounds with bromo and fluoro groups on a phenyl ring are often used as intermediates in medicinal chemistry . They can be part of larger molecules with various biological activities.


Molecular Structure Analysis

The molecular structure of these compounds can be determined using various methods such as NMR, MS, FT-IR, and single crystal X-ray diffraction .


Chemical Reactions Analysis

The bromo and fluoro groups on the phenyl ring can act as active sites in chemical reactions . Halogen substituents can activate electron-deficient arenes and enhance the electrophilic ability of SN2 electrophiles to make them more reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can vary. For example, some similar compounds are solid at room temperature . The exact properties would depend on the specific structure of the compound.

Scientific Research Applications

Synthesis of Ketamine Derivatives

A study by Moghimi, Rahmani, Zare, and Sadeghzadeh (2014) describes the synthesis of ketamine derivatives, including a fluoroderivative similar to 2-(5-Bromo-2-fluorophenyl)-N-methylacetamide. This derivative, known as fluoroketamine, shows promise in preliminary animal tests, with advantages over traditional ketamine in terms of effective dose and recovery time (Moghimi et al., 2014).

Radiosynthesis for PET Imaging

Wang, Gao, and Zheng (2014) conducted research on the radiosynthesis of a compound similar to 2-(5-Bromo-2-fluorophenyl)-N-methylacetamide for potential use in PET imaging of EGFR, HER2, and HER3 signaling (Wang et al., 2014).

Anticonvulsant and Antidepressant Activity

Xie, Tang, Pan, and Guan (2013) synthesized derivatives of a compound structurally similar to 2-(5-Bromo-2-fluorophenyl)-N-methylacetamide and evaluated their anticonvulsant and antidepressant activities. Some derivatives showed reduced immobility times in mice, indicating potential therapeutic applications (Xie et al., 2013).

Antimicrobial Activity

Saeed, Shaheen, Hameed, and Kazmi (2010) researched the synthesis of compounds including those with a fluorobenzoylimino structure, which demonstrated significant in vitro antibacterial and antifungal activities (Saeed et al., 2010).

Synthesis of Morpholine Derivatives

Yuan (2012) synthesized 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, a compound related to 2-(5-Bromo-2-fluorophenyl)-N-methylacetamide, indicating potential for further investigation in antidepressant activity (Yuan, 2012).

Safety and Hazards

Safety and hazards would depend on the specific compound. Some similar compounds have hazard statements such as H302, H315, H319, H335 . Always refer to the safety data sheet (SDS) for the specific compound for accurate information.

Future Directions

Future research could involve exploring the potential biological activities of these compounds, developing new synthetic methods, and studying their reactivity and stability .

properties

IUPAC Name

2-(5-bromo-2-fluorophenyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c1-12-9(13)5-6-4-7(10)2-3-8(6)11/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRNFSLTUICYMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromo-2-fluorophenyl)-N-methylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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